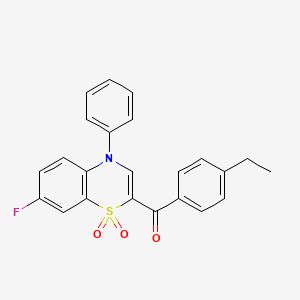

(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

Description

The compound “(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone” is a benzothiazinone derivative characterized by a 1,4-benzothiazin-2-yl core substituted with a 4-ethylphenyl group at the methanone position, a fluorine atom at the 7-position, and a phenyl group at the 4-position of the benzothiazine ring.

Properties

IUPAC Name |

(4-ethylphenyl)-(7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3S/c1-2-16-8-10-17(11-9-16)23(26)22-15-25(19-6-4-3-5-7-19)20-13-12-18(24)14-21(20)29(22,27)28/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPAVEMFFFJZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Ethyl Group: Ethylation is usually performed using ethyl halides in the presence of a base such as potassium carbonate.

Final Coupling Reaction: The final step involves coupling the benzothiazine core with the ethylphenyl group under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dioxido group (1,1-dioxide) and fluorine atom on the benzothiazine ring enable nucleophilic substitution. For example:

-

Hydrolysis : Under acidic or basic conditions, the fluorine substituent at position 7 can be replaced by hydroxyl groups. This reaction is mediated by aqueous NaOH or HCl, yielding hydroxylated derivatives .

-

Aryl Substitution : The 4-phenyl group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids in the presence of Pd catalysts, enabling aryl diversification.

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorine hydrolysis | 1M NaOH, 80°C | 7-hydroxy derivative | 72 | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-(substituted aryl) analog | 85 |

Electrophilic Aromatic Substitution

The electron-rich benzothiazine ring facilitates electrophilic attacks:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-phenyl substituent .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the ortho position relative to the ketone group.

Reactivity Trends

Electron-withdrawing groups (e.g., dioxido) deactivate the ring, directing substitution to the 4-phenyl moiety. Fluorine’s meta-directing effect further influences regioselectivity .

Ketone Functionalization

The methanone group participates in condensation and reduction reactions:

-

Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, which can be further alkylated.

Example Transformation

This reduction proceeds quantitatively in THF at 0°C.

Oxidation and Ring-Opening Reactions

-

Oxidation of Thiazine Ring : Strong oxidants (e.g., KMnO₄) cleave the benzothiazine ring, generating sulfonic acid derivatives .

-

Dioxido Group Reactivity : The 1,1-dioxide moiety undergoes nucleophilic attack at sulfur under basic conditions, leading to ring expansion or contraction .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

-

Enzyme Inhibition : The benzothiazine scaffold inhibits bacterial enzymes (e.g., decaprenylphosphoryl-β-D-ribose oxidase) via covalent binding to active-site thiols .

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the 4-ethylphenyl group to a carboxylic acid, enhancing solubility .

Comparative Reactivity with Analogs

| Feature | This Compound | Benzothiazole Derivatives | Fluorinated Analogs |

|---|---|---|---|

| Nucleophilic Substitution | High (due to F and dioxido) | Moderate | Low |

| Electrophilic Substitution | Directed to 4-phenyl | Directed to benzothiazole | Meta-directed |

| Ketone Reactivity | Standard | N/A | Enhanced by electron withdrawal |

Scientific Research Applications

Antimicrobial Activity

Benzothiazinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Studies have shown that benzothiazinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Carbonic Anhydrase Inhibition

Recent research has explored the role of benzothiazinone derivatives as inhibitors of carbonic anhydrase enzymes. These enzymes are crucial in various physiological processes, including pH regulation and ion transport. The inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and epilepsy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate inflammatory responses in animal models, potentially offering therapeutic benefits for inflammatory diseases such as arthritis and colitis .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial efficacy of benzothiazinone derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Anticancer Activity Evaluation

A series of experiments conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis demonstrated increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The presence of fluorine and ethyl groups can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Molecular weight and formula :

*Estimated based on structural similarity.

- Sulfonyl group : The 1,1-dioxido moiety enhances polarity, favoring solubility in polar solvents and interaction with biological targets (e.g., enzymes with polar active sites).

Research Methodologies and Limitations

- Crystallography : Programs like SHELXL and ORTEP-III () are critical for resolving substituent-induced conformational changes but require high-quality diffraction data .

- Lumping strategies (): Grouping structurally similar compounds (e.g., methyl/ethyl/butyl variants) could streamline property prediction but risks oversimplifying substituent-specific effects .

Biological Activity

The compound (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, with the CAS number 1112419-00-7, is a member of the benzothiazine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H18FNO3S, with a molecular weight of approximately 407.5 g/mol. The structure features a benzothiazine core with ethyl and fluoro substituents that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FNO3S |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 1112419-00-7 |

| IUPAC Name | This compound |

Research indicates that this compound primarily interacts with potassium ATP (KATP) channels . The activation of these channels plays a crucial role in regulating insulin secretion from pancreatic β-cells. The compound's mechanism can be summarized as follows:

- Target Interaction : The compound acts as an activator of KATP channels.

- Biochemical Pathway : Activation leads to changes in cellular ion concentrations, which subsequently affects insulin release.

- Resulting Action : Inhibition of insulin secretion may have implications for diabetes treatment strategies.

Antimicrobial Properties

Studies have shown that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against a range of bacterial strains.

Anticancer Activity

Benzothiazine derivatives are also investigated for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

Several studies have focused on the biological activity of similar benzothiazine compounds:

-

Study on Insulin Secretion :

- A study demonstrated that activating KATP channels could reduce insulin secretion in diabetic models.

- Results indicated a potential therapeutic approach for managing hyperglycemia through modulation of pancreatic function.

-

Antimicrobial Efficacy :

- A related compound was tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting bacterial growth.

- These findings suggest that further investigation into the antimicrobial properties of (4-ethylphenyl)(7-fluoro...) could be beneficial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, and how can intermediates be optimized?

- Methodology : Use Friedel-Crafts acylation with anhydrous AlCl₃ in nitrobenzene (for regioselectivity) to form the benzophenone core. Optimize intermediates by varying reaction time (e.g., 45–90 min) and temperature (80–90°C) to minimize byproducts like sulfonated derivatives. Purification via steam distillation and recrystallization (ethanol or ether) improves yield .

- Key Controls : Monitor reaction progress with TLC/HPLC and validate intermediates via NMR (¹H/¹³C) and mass spectrometry.

Q. How can the crystal structure and electronic properties of this compound be characterized to confirm its chemical identity?

- Methodology : Perform single-crystal X-ray diffraction to resolve bond lengths (e.g., C–F: ~1.357 Å) and dihedral angles (e.g., 57.45° between aromatic rings). Validate computational models (DFT) against experimental data to assess electronic properties like HOMO-LUMO gaps .

- Advanced Tools : Pair with IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹) and powder XRD for polymorph screening.

Q. What analytical methods are suitable for quantifying this compound and its impurities in research-grade samples?

- Methodology : Use reverse-phase HPLC with Chromolith® columns (C18 stationary phase) and UV detection (λ = 254 nm). Validate against reference standards (e.g., EP impurities A/B/C) with ≥95% purity thresholds .

- Impurity Profiling : Employ LC-MS to identify sulfoxide or des-fluoro byproducts. Calibrate with spiked samples at 0.1–1.0% impurity levels.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this benzothiazine-derived methanone?

- Methodology : Synthesize analogs with substitutions at the 4-ethylphenyl or 7-fluoro positions. Test in vitro against targets like HIV-1 reverse transcriptase or inflammatory cytokines (e.g., TNF-α) using dose-response assays (IC₅₀ calculations). Compare with reference compounds like 2-hydroxy-4-methoxybenzophenone derivatives .

- Data Analysis : Apply QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity. Use ANOVA to assess significance (p < 0.05).

Q. What experimental strategies can address contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Use pH-buffered solutions (1.2–7.4) to track degradation via HPLC. Identify degradation products (e.g., hydrolyzed dioxido groups) with HRMS .

- Contradiction Resolution : Replicate conflicting studies with controlled oxygen/moisture levels (glovebox) to isolate oxidative vs. hydrolytic pathways.

Q. How can the environmental fate and ecotoxicological risks of this compound be assessed in aquatic ecosystems?

- Methodology : Follow INCHEMBIOL Project protocols:

- Physicochemical Properties : Measure logKow (octanol-water partition coefficient) and aqueous solubility using shake-flask methods.

- Biotic Impact : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48h to determine LC₅₀. Assess bioaccumulation in fish models (OECD 305) .

- Data Interpretation : Compare with regulatory thresholds (e.g., EPA PNEC) using probabilistic risk assessment models.

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of mechanistic studies for this compound’s anti-inflammatory or antiviral effects?

- Approach : Link to the "lock-and-key" model for enzyme inhibition (e.g., cyclooxygenase-2) or allosteric modulation hypotheses. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (PDB: 1CX2) .

- Validation : Correlate in silico predictions with SPR (surface plasmon resonance) binding assays (KD measurements).

Q. How can researchers mitigate batch-to-batch variability during scale-up synthesis for preclinical studies?

- Strategy : Implement DoE (Design of Experiments) to optimize critical parameters (e.g., AlCl₃ stoichiometry, reflux time). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

- Quality Control : Adhere to ICH Q7 guidelines with ≥3 validation batches and statistical process control (SPC) charts for impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.